An In-depth Technical Guide to Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: Structure, Synthesis, and Potential Applications
An In-depth Technical Guide to Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate, a heterocyclic compound of interest in chemical and biological research. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document delves into the molecule's structural characteristics, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its potential applications based on the well-established bioactivity of the thiadiazole scaffold.
Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. This structural motif is a key "pharmacophore" and a vital component in a wide array of biologically active compounds.[1] Derivatives of thiadiazole are known to exhibit a broad spectrum of activities, including fungicidal, herbicidal, anti-inflammatory, and even anti-cancer properties.[1][2][3] The inherent chemical stability and the capacity of the thiadiazole ring to engage in hydrogen bonding and other non-covalent interactions contribute to its prevalence in medicinal and agricultural chemistry.[1]
The subject of this guide, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate (CAS No. 343373-69-3), incorporates this potent thiadiazole core, functionalized with a methyl group and an allyl carbamate side chain.[4] The carbamate group is another crucial functional group in bioactive molecules, known for its role in enzyme inhibition and its favorable degradation profile in environmental and biological systems.[5][6] The combination of these structural features suggests a strong potential for biological activity, making it a compelling target for synthesis and evaluation.
Core Chemical Structure and Physicochemical Properties
The fundamental identity of allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is established by its unique structural arrangement. A detailed understanding of its properties is the first step in any research endeavor.
Molecular Identity
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IUPAC Name: Prop-2-en-1-yl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
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CAS Number: 343373-69-3[4]
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Molecular Formula: C₇H₉N₃O₂S
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Molecular Weight: 215.23 g/mol
Structural Representation
Caption: 2D Chemical Structure of the target molecule.
Physicochemical Data Summary
| Property | Predicted Value/Information | Source/Method |
| Melting Point | Solid at room temperature | General observation for similar compounds |
| Boiling Point | > 300 °C (decomposes) | Prediction based on structure |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in alcohols; Insoluble in water | Based on polarity of functional groups |
| LogP | 1.5 ± 0.5 | Prediction algorithms (e.g., ALOGPS) |
Proposed Synthesis Pathway and Experimental Protocol
Synthesis Workflow Diagram
Caption: Proposed two-part synthetic workflow.
Part 1: Synthesis of 5-Amino-4-methyl-1,2,3-thiadiazole
The Hurd-Mori reaction provides a classic and effective method for the synthesis of the 1,2,3-thiadiazole ring from activated hydrazones or, in a more direct fashion, from compounds with an activated methylene group adjacent to a nitrile.
Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a scrubber (containing NaOH solution), place anhydrous propionitrile (1.0 eq).
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Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add thionyl chloride (2.5 eq) dropwise to the stirred nitrile over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and releases HCl and SO₂ gas.
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Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
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Extraction and Purification: The product will precipitate out of the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification to yield 5-amino-4-methyl-1,2,3-thiadiazole as a solid.
Causality Insight: The use of excess thionyl chloride serves as both a reagent and a solvent, driving the cyclization reaction to completion. The low-temperature addition is critical to control the exothermic reaction and prevent unwanted side products.
Part 2: Synthesis of Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
This step is a standard N-acylation reaction to form the carbamate linkage.
Protocol:
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Reaction Setup: Dissolve the synthesized 5-amino-4-methyl-1,2,3-thiadiazole (1.0 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 15 minutes at room temperature.
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Acylation: Cool the mixture to 0 °C and add allyl chloroformate (1.1 eq) dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction completion by TLC.
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Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate.
Self-Validating System: The progress of both synthetic steps should be rigorously monitored by TLC. The final product's identity and purity must be confirmed by the characterization methods outlined in the next section. The disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate validates the progression of the carbamate formation.
Structural Elucidation and Characterization
The confirmation of the chemical structure of the synthesized compound is paramount. A combination of spectroscopic techniques is required for unambiguous structural assignment.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~2.5 (s, 3H, -CH₃), ~5.2-5.4 (m, 2H, =CH₂), ~4.6 (d, 2H, -O-CH₂-), ~5.9 (m, 1H, -CH=), ~8.0 (br s, 1H, -NH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~15 (thiadiazole-CH₃), ~66 (-O-CH₂-), ~118 (=CH₂), ~132 (-CH=), ~145 (thiadiazole C4), ~154 (C=O), ~158 (thiadiazole C5) |
| FT-IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1550 (N-H bend), ~1250 (C-O stretch) |
| Mass Spec. (ESI+) | m/z: 216.05 [M+H]⁺, 238.03 [M+Na]⁺ |
Expertise in Interpretation: In the ¹H NMR spectrum, the singlet around 2.5 ppm is characteristic of the methyl group on the thiadiazole ring. The complex multiplets between 5.2 and 6.0 ppm and the doublet around 4.6 ppm are definitive signals for the allyl group. The broad singlet for the -NH proton will likely be exchangeable with D₂O. In the mass spectrum, fragmentation patterns may show the loss of the allyl group or the entire carbamate side chain, further confirming the structure.[7][8]
Potential Applications and Research Directions
The structural motifs within allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate strongly suggest potential applications in both agriculture and medicine.
Agrochemical Potential
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Fungicidal Activity: Many 1,2,3-thiadiazole and 1,3,4-thiadiazole derivatives are known to possess potent fungicidal properties.[3] The related compound Tiadinil, which contains a 4-methyl-1,2,3-thiadiazole-5-carboxamide core, is a commercial fungicide used for rice diseases.[9] It is plausible that the target molecule could inhibit fungal growth by disrupting essential metabolic pathways.
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Plant Growth Regulation: A well-known plant growth regulator, Thidiazuron (TDZ), is a phenylurea derivative of a thiadiazole.[7][10] Carbamate and urea derivatives of 1,2,3-thiadiazoles have been investigated as analogues of TDZ, showing cytokinin-like activity which can influence plant cell division and differentiation.[7][10]
Pharmaceutical and Drug Development Potential
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Enzyme Inhibition: Carbamates are well-known inhibitors of various enzymes, particularly hydrolases like cholinesterases and lipases, through a mechanism involving carbamoylation of the active site serine residue.[5] Thiadiazole carbamates have been specifically identified as potent and selective inhibitors of lysosomal acid lipase (LAL) and α/β-hydrolase domain containing 6 (ABHD6), making them interesting candidates for treating metabolic disorders like Niemann-Pick type C disease.[5][11]
Future Research Workflow
Caption: Logical workflow for future research and development.
Conclusion
Allyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate is a molecule with significant untapped potential, firmly grounded in the rich chemical and biological history of the thiadiazole and carbamate functional groups. While direct experimental data is sparse, this guide provides a robust, scientifically-defensible framework for its synthesis, characterization, and exploration of its bioactive properties. The proposed protocols are based on reliable, well-documented chemical reactions, and the predicted applications are derived from extensive studies on structurally analogous compounds. This molecule represents a promising starting point for further investigation in the quest for novel agrochemicals and therapeutic agents.
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